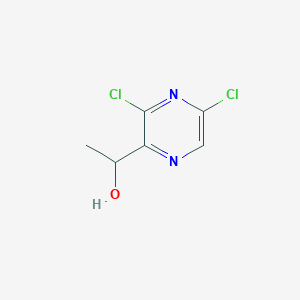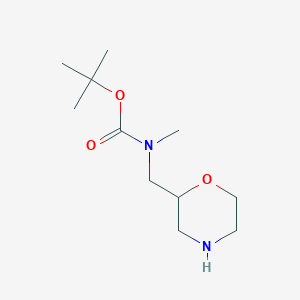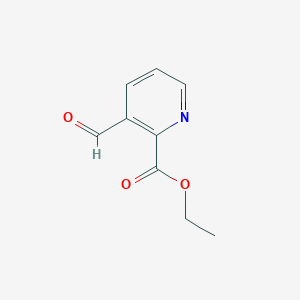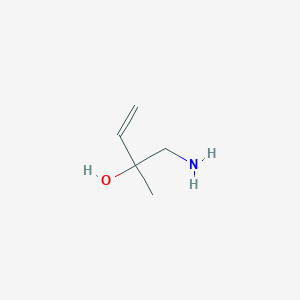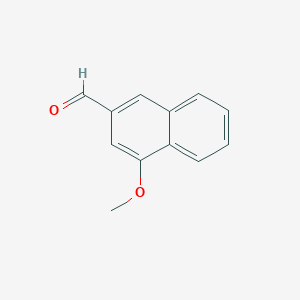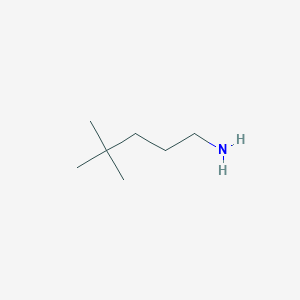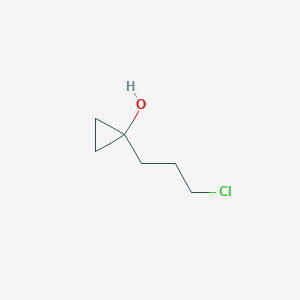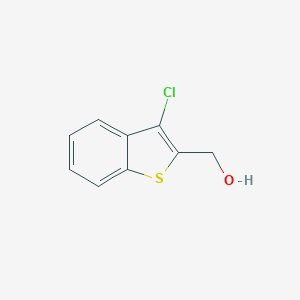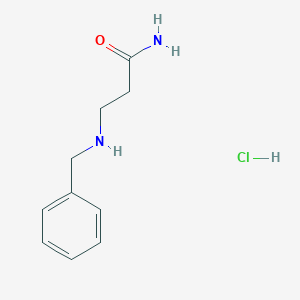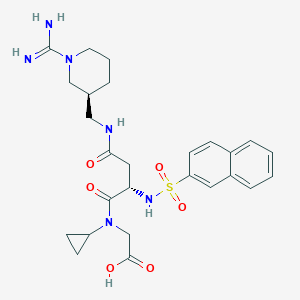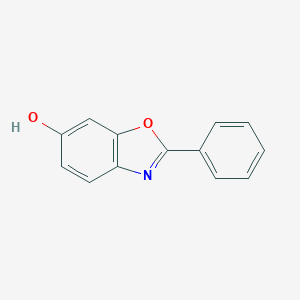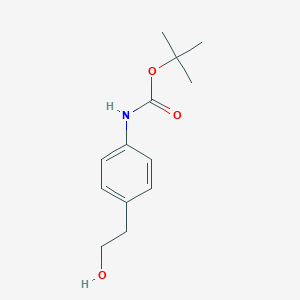
N-Boc-2-(4-aminophenyl)ethanol
Übersicht
Beschreibung
“N-Boc-2-(4-Aminophenyl)ethanol” is a chemical compound with the linear formula C13H19NO3 . It is also known as "tert-butyl 4-(2-hydroxyethyl)phenylcarbamate" . This compound is used as an amine-protected, difunctional reagent in the synthesis of phosphatidyl ethanolamines and ornithine .
Synthesis Analysis
The synthesis of “N-Boc-2-(4-Aminophenyl)ethanol” involves the reaction of 2-(4-aminophenyl)ethanol with di-tert-butyl dicarbonate . The reaction mixture is stirred for 24 hours at room temperature . After the reaction, water and ethyl acetate are added to the reaction mixture. The organic layer is then dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the target compound .Molecular Structure Analysis
The molecular structure of “N-Boc-2-(4-Aminophenyl)ethanol” consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI key for this compound is LVAACBVNZRPHFE-UHFFFAOYSA-N .Chemical Reactions Analysis
“N-Boc-2-(4-Aminophenyl)ethanol” is used in the synthesis of phosphatidyl ethanolamines and ornithine . It is also used to protect amine in the solid phase synthesis of peptides .Physical And Chemical Properties Analysis
“N-Boc-2-(4-Aminophenyl)ethanol” is a white to yellow solid . It has a molecular weight of 237.3 g/mol . The compound is sealed in dry and stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Cardiovascular Drugs : N-Boc-2-(4-aminophenyl)ethanol is identified as a key intermediate in the synthesis of cardiovascular drugs. A study demonstrated a new synthesis process using β-phenylethanol as a raw material, achieving a total yield of 66.4% and high purity, suggesting significant industrial application value (Zhang Wei-xing, 2013).
Synthesis of Aminomethyl-L-Phenylalanine : N-Boc-4-Aminomethyl-L-phenylalanine, prepared from N-Boc-4-Iodophenylalanine, was synthesized in a process involving efficient Pd-catalyzed carbonylation, oxime formation, and subsequent catalytic reduction. This synthesis has importance in pharmaceutical chemistry (G. Hartman & W. Halczenko, 1991).
Chemoselective N-Boc Protection : N-Boc-2-(4-aminophenyl)ethanol is utilized in the chemoselective N-Boc protection of the amine moiety in various compounds, including amino acids and peptides. This method uses guanidine hydrochloride as an organocatalyst, achieving efficient yields and selectivity (F. Jahani et al., 2011).
Generation of Acyl Radicals : The compound is used in the generation and cyclization of acyl radicals from thiol esters under nonreducing, tin-free conditions. This involves the preparation of 2-(2-((tert-butyloxycarbonyl)amino)phenyl)ethyl mercaptan from 2-(2-aminophenyl)ethanol, followed by a series of reactions leading to α-methylene cycloalkanones (D. Crich & Xiaolin Hao, 1997).
Catalyst-Free N-tert-Butyloxycarbonylation : A study reported catalyst-free N-tert-butyloxycarbonylation of amines in water, forming N-t-Boc derivatives chemoselectively. This process is significant for its simplicity and efficiency, avoiding the formation of side products and preserving the optical purity of the derivatives (S. Chankeshwara & A. Chakraborti, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAACBVNZRPHFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465121 | |
| Record name | N-Boc-2-(4-aminophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-(4-aminophenyl)ethanol | |
CAS RN |
104060-23-3 | |
| Record name | N-Boc-2-(4-aminophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)
